
4-(Chlorocarbonyl)phenyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chlorocarbonyl)phenyl octanoate is an organic compound with the molecular formula C15H19ClO3. It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to an octanoate ester chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl octanoate typically involves the esterification of 4-(Chlorocarbonyl)phenol with octanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chlorocarbonyl)phenyl octanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-(Chlorocarbonyl)phenol and octanoic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia or primary amines in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Amides or esters depending on the nucleophile used.
Hydrolysis: 4-(Chlorocarbonyl)phenol and octanoic acid.
Reduction: 4-(Hydroxymethyl)phenyl octanoate.
Applications De Recherche Scientifique
4-(Chlorocarbonyl)phenyl octanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chlorocarbonyl group.
Medicine: Explored for its potential use in drug delivery systems, where the ester bond can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Chlorocarbonyl)phenyl octanoate involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chlorocarbonyl)phenyl acetate: Similar structure but with a shorter ester chain.
4-(Chlorocarbonyl)phenyl butanoate: Similar structure but with a different ester chain length.
4-(Chlorocarbonyl)phenyl hexanoate: Similar structure but with a different ester chain length.
Uniqueness
4-(Chlorocarbonyl)phenyl octanoate is unique due to its specific ester chain length, which can influence its physical and chemical properties. The octanoate chain provides a balance between hydrophobicity and reactivity, making it suitable for various applications in chemistry and industry.
Propriétés
Numéro CAS |
54963-72-3 |
|---|---|
Formule moléculaire |
C15H19ClO3 |
Poids moléculaire |
282.76 g/mol |
Nom IUPAC |
(4-carbonochloridoylphenyl) octanoate |
InChI |
InChI=1S/C15H19ClO3/c1-2-3-4-5-6-7-14(17)19-13-10-8-12(9-11-13)15(16)18/h8-11H,2-7H2,1H3 |
Clé InChI |
NZAJDUYRCYEQPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
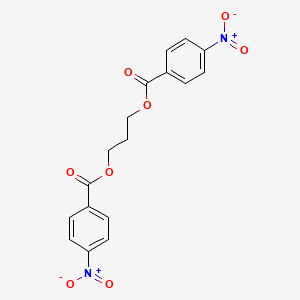

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

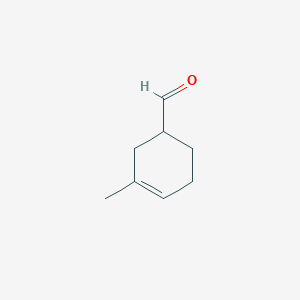
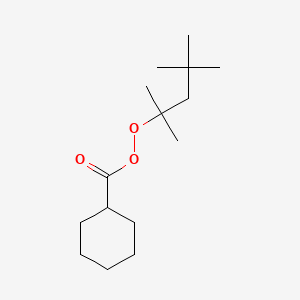
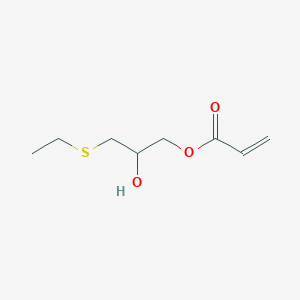
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
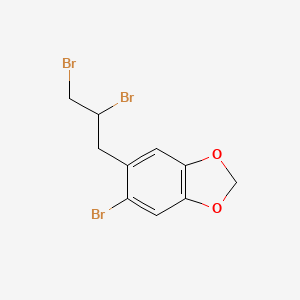

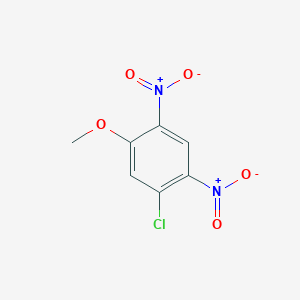
![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
